5,6-Dihydro pge3
Description
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPLGKUICBQJOS-NFRSEMAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Uncharted Territory: A Technical Guide to the 5,6-dihydro-PGE3 Biosynthesis Pathway
This guide provides an in-depth exploration of the lesser-known 5,6-dihydro-prostaglandin E3 (5,6-dihydro-PGE3) biosynthesis pathway. While the metabolism of arachidonic acid (AA) to series 2 prostaglandins is extensively documented, the pathways governing the formation of alternative eicosanoids remain a frontier for discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of the current understanding, field-proven insights into experimental design, and detailed protocols to facilitate further investigation.
| Introduction: Beyond the Canonical Prostaglandin Pathways
Prostaglandins are a class of lipid mediators that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis. The vast majority of research has centered on the prostaglandins derived from the omega-6 fatty acid arachidonic acid (20:4n-6). However, the biological matrix is a complex milieu of polyunsaturated fatty acids (PUFAs), each with the potential to serve as a substrate for the cyclooxygenase (COX) enzymes, leading to a diverse array of eicosanoids with potentially unique biological activities.
This guide focuses on the biosynthesis of 5,6-dihydro-PGE3, a prostanoid derived from the omega-3 fatty acid eicosatrienoic acid (20:3n-3). Unlike its more unsaturated counterpart, PGE3, which arises from eicosapentaenoic acid (EPA; 20:5n-3), 5,6-dihydro-PGE3 lacks the double bond at the 5,6 position. This seemingly minor structural alteration can have significant implications for its biological activity and metabolic fate. Understanding the biosynthesis of this molecule is a critical step toward elucidating its potential physiological relevance and therapeutic potential.
| The Core Biosynthetic Cascade
The synthesis of 5,6-dihydro-PGE3 is a two-step enzymatic process initiated by the action of a cyclooxygenase followed by a prostaglandin E synthase. The efficiency and selectivity of each step are highly dependent on the specific enzymes involved and the cellular context.
Figure 1: The two-step enzymatic conversion of eicosatrienoic acid to 5,6-dihydro-PGE3.
| Step 1: Cyclooxygenase-mediated Oxygenation of Eicosatrienoic Acid
The initial and rate-limiting step in the biosynthesis of 5,6-dihydro-PGE3 is the conversion of eicosatrienoic acid (20:3n-3) to the unstable intermediate, 5,6-dihydro-prostaglandin H3 (5,6-dihydro-PGH3). This reaction is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).
-
Substrate Specificity: Both COX-1 and COX-2 can utilize 20:3n-3 as a substrate, although it is generally considered a poorer substrate than arachidonic acid. The efficiency of this conversion is a critical determinant of the overall yield of 5,6-dihydro-PGE3.
-
Enzyme Kinetics: The kinetic parameters of COX-1 and COX-2 with 20:3n-3 are not as well-defined as with other fatty acids. However, available data suggests that the affinity (Km) and maximal velocity (Vmax) are lower compared to arachidonic acid. This implies that under conditions where both fatty acids are present, the formation of series 2 prostaglandins will be favored.
| Step 2: Isomerization to 5,6-dihydro-PGE3 by Prostaglandin E Synthase
The unstable endoperoxide intermediate, 5,6-dihydro-PGH3, is subsequently isomerized to the more stable 5,6-dihydro-PGE3. This reaction is catalyzed by a prostaglandin E synthase (PGES).
-
Enzyme Isoforms: There are several isoforms of PGES, including microsomal prostaglandin E synthase-1 (mPGES-1), mPGES-2, and cytosolic prostaglandin E synthase (cPGES). The specific PGES involved in the synthesis of 5,6-dihydro-PGE3 is not definitively established and may be cell-type dependent. mPGES-1 is often functionally coupled with COX-2 in inflammatory responses, making it a likely candidate in relevant cellular contexts.
| Quantitative Insights: Enzyme Kinetics
The following table summarizes the known kinetic parameters for the enzymes involved in the 5,6-dihydro-PGE3 biosynthesis pathway. It is important to note that data for this specific pathway is sparse, and some values are extrapolated from studies using analogous substrates.
| Enzyme | Substrate | Km (µM) | Vmax (relative activity %) | Source |
| Ovine COX-1 | Eicosatrienoic Acid (20:3n-3) | ~25 | ~60% (compared to AA) | |
| Human COX-2 | Eicosatrienoic Acid (20:3n-3) | Data not readily available | Data not readily available | N/A |
| mPGES-1 | 5,6-dihydro-PGH3 | Data not readily available | Data not readily available | N/A |
Note: The provided data is illustrative and may vary depending on the specific experimental conditions. Further research is required to fully characterize the kinetics of this pathway.
| Experimental Protocols: A Guide to Studying the Pathway
Investigating the 5,6-dihydro-PGE3 biosynthesis pathway requires robust and well-controlled experimental setups. The following protocols are designed as a starting point and should be optimized for the specific experimental system.
| Workflow for In Vitro Enzymatic Assay
Figure 2: A generalized workflow for the in vitro analysis of 5,6-dihydro-PGE3 biosynthesis.
| Detailed Step-by-Step Methodology for Coupled COX/PGES Assay
This protocol describes a coupled enzyme assay to measure the production of 5,6-dihydro-PGE3 from eicosatrienoic acid.
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Microsomal preparation containing mPGES-1 (or other PGES)
-
Eicosatrienoic acid (20:3n-3) substrate
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors: Glutathione (GSH), Hematin
-
Quenching solution (e.g., 1 M citric acid or ice-cold methanol/ethanol)
-
Internal standard (e.g., PGE2-d4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Enzyme Preparation: Prepare enzyme solutions to the desired concentration in the reaction buffer. Keep on ice.
-
Substrate Preparation: Prepare a stock solution of eicosatrienoic acid in ethanol. Dilute to the final working concentration in the reaction buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the reaction buffer, cofactors, and PGES-containing microsomes. Pre-incubate at 37°C for 5 minutes.
-
Add COX Enzyme: Add the COX enzyme to the reaction mixture.
-
Start Reaction: Initiate the reaction by adding the eicosatrienoic acid substrate.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Internal Standard: Add a known amount of the internal standard for accurate quantification.
-
Extraction: Acidify the sample and perform solid-phase extraction to purify the prostaglandins.
-
Analysis: Analyze the extracted sample by LC-MS/MS to separate and quantify 5,6-dihydro-PGE3.
Rationale for Experimental Choices:
-
Coupled Assay: A coupled assay is used because the intermediate, 5,6-dihydro-PGH3, is highly unstable. This setup allows for its immediate conversion to the more stable 5,6-dihydro-PGE3.
-
Cofactors: Hematin is a necessary cofactor for the catalytic activity of COX enzymes. Glutathione is a required cofactor for mPGES-1 activity.
-
Quenching: Rapidly stopping the reaction is crucial for accurate measurement of the product formed over a specific time.
-
LC-MS/MS: This analytical technique provides the high sensitivity and specificity required to detect and quantify the low levels of 5,6-dihydro-PGE3 that may be produced, and to distinguish it from other prostaglandin isomers.
| Biological Role and Future Directions
The biological role of 5,6-dihydro-PGE3 is currently not well understood. Its structural similarity to other prostaglandins suggests it may interact with one or more of the prostaglandin E receptors (EP1-4), but with potentially different affinity and downstream signaling outcomes. Given that omega-3 fatty acids and their derivatives often exhibit anti-inflammatory properties, it is plausible that 5,6-dihydro-PGE3 may play a role in the resolution of inflammation.
Future research should focus on:
-
Elucidating the full kinetic profile of the enzymes involved in this pathway.
-
Identifying the specific PGES isoform(s) responsible for 5,6-dihydro-PGE3 synthesis in different cell types.
-
Determining the receptor binding profile and downstream signaling effects of 5,6-dihydro-PGE3.
-
Investigating the in vivo production and physiological relevance of this prostanoid in various disease models.
The study of the 5,6-dihydro-PGE3 biosynthesis pathway represents a promising area of research that could uncover novel mechanisms of lipid signaling and lead to the development of new therapeutic strategies.
| References
-
Laneuville, O., Breuer, D. K., DeWitt, D. L., Hla, T., Funk, C. D., & Smith, W. L. (1994). Differential inhibition of human prostaglandin endoperoxide H synthases-1 and -2 by nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 271(2), 927–934. [Link]
Technical Guide: Identification and Biosynthetic Origin of 5,6-dihydro-PGE3
This technical guide details the structural identification, biosynthetic lineage, and analytical differentiation of 5,6-dihydro-Prostaglandin E3 (chemically synonymous with
Executive Summary
5,6-dihydro-PGE3 (C20H32O5) is a rare eicosanoid formed via the metabolism of Eicosapentaenoic Acid (EPA). It represents a structural hybrid: it retains the
For drug development professionals, accurate identification of this molecule is critical because it is an isobaric isomer of Prostaglandin E2 (PGE2) . Both share a molecular weight of 352.47 g/mol and the formula C20H32O5. Misidentification in LC-MS/MS workflows can lead to false positives for inflammatory PGE2 signals in EPA-supplemented subjects.
This guide outlines the precursor lineage (EPA and ETA), the chemical synthesis via PGE3 reduction, and the definitive mass spectrometric protocols for identification.
The Precursor Lineage: Biosynthetic & Chemical Routes
To identify 5,6-dihydro-PGE3, one must first characterize its upstream precursors. There are two primary routes of formation:
Route A: The Metabolic Reduction (From PGE3)
The most direct biological precursor is Prostaglandin E3 (PGE3) .
-
Mechanism:
-reductase activity (enzymatic) or partial saturation. -
Precursor Identity: PGE3 (C20H30O5).
-
Process: Saturation of the C5-C6 cis double bond.
Route B: The Alternative Substrate (From ETA)
A less common but theoretically viable biosynthetic route involves the cyclooxygenation of 8,11,14,17-Eicosatetraenoic Acid (ETA) .
-
Mechanism: COX-1/COX-2 cyclization of ETA.
-
Precursor Identity: ETA (20:4
-3). -
Process: ETA acts as a DGLA analog. Just as DGLA (20:3) forms PGE1, ETA (20:4) forms
-PGE1 (5,6-dihydro-PGE3).
Pathway Visualization
Figure 1: Biosynthetic origins of 5,6-dihydro-PGE3 and its isobaric relationship to PGE2.
Analytical Identification Protocol
The core challenge is distinguishing 5,6-dihydro-PGE3 from PGE2. Standard low-resolution MS is insufficient.
Chemical Properties Comparison
| Feature | Prostaglandin E2 (PGE2) | 5,6-dihydro-PGE3 ( |
| Formula | C20H32O5 | C20H32O5 |
| Exact Mass | 352.2250 | 352.2250 |
| Double Bonds | ||
| Key Difference | Saturated | Unsaturated |
| Precursor | Arachidonic Acid (AA) | EPA / PGE3 |
LC-MS/MS Methodology (Self-Validating)
Objective: Chromatographic separation and MS/MS fragmentation based on the
Step 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.01% Acetic Acid.
-
B: Acetonitrile + 0.01% Acetic Acid.
-
-
Gradient: Slow ramp from 30% B to 50% B over 15 minutes.
-
Logic: The
double bond in 5,6-dihydro-PGE3 slightly alters polarity compared to the saturated tail of PGE2. PGE2 typically elutes later than PGE3 derivatives due to higher lipophilicity of the saturated tail, but the loss of the bond in 5,6-dihydro-PGE3 increases lipophilicity. Expect close elution; authentic standards are mandatory.
Step 2: MRM Transitions (Negative Ion Mode)
Both molecules ionize to
-
PGE2 Transition:
(Loss of is common, but non-specific). -
Diagnostic Cleavage (B-type ions):
-
Look for fragmentation at C15.
-
PGE2
-tail mass (C15-C20): Da (hydroxy-hexyl). -
5,6-dihydro-PGE3
-tail mass (C15-C20 with ): Da.
-
-
Key Differentiator: The fragment ion representing the loss of the
-chain (or the -chain itself) will be shifted by 2 Da due to the extra double bond in the tail of 5,6-dihydro-PGE3.
Experimental Workflow: Generating the Standard
If a commercial standard is unavailable, you must synthesize the precursor standard via selective hydrogenation.
Protocol: Selective Hydrogenation of PGE3
-
Reagent: Wilkinson’s Catalyst (RhCl(PPh3)3) – preferred for selective hydrogenation of less hindered double bonds, though typically heterogeneous Pd/C is used for total saturation. For specific
targeting, enzymatic routes are superior, but chemically, controlled hydrogenation is the standard proxy. -
Substrate: 1 mg Prostaglandin E3 (Cayman Chem #14030).
-
Solvent: Ethanol (anhydrous).
-
Reaction:
-
Bubbling
gas is too aggressive. Use balloon at 0°C. -
Monitor via TLC every 5 minutes.
-
Stop condition: Disappearance of PGE3 spot and appearance of the slightly more non-polar spot (
reduced). -
Note: Over-reduction leads to PGE0 derivatives.
-
-
Purification: HPLC fraction collection.
Logical Workflow for Identification
This diagram illustrates the decision tree for confirming the identity of the molecule in a biological sample.
Figure 2: Analytical decision tree for distinguishing 5,6-dihydro-PGE3 from PGE2.
References
-
Murphy, R. C. (2015). Free-Radical-Induced Oxidation of Polyunsaturated Lipids. Chemical Reviews. Link
-
Cayman Chemical. (n.d.). Prostaglandin E3 Product Information. Cayman Chemical. Link
-
Wada, M., et al. (2007). Enzymatic formation of prostaglandin E3 from eicosapentaenoic acid. Journal of Biological Chemistry. Link
-
Smith, W. L. (1992). Prostanoid biosynthesis and mechanisms of action. American Journal of Physiology. Link
Validation & Comparative
comparing inhibitory effects of ω-3 and ω-6 derived prostaglandins
Comparative Pharmacodynamics: Inhibitory Effects of ω-3 vs. ω-6 Derived Prostaglandins
Executive Summary
This technical guide compares the functional inhibitory profiles of prostaglandins (PGs) derived from Arachidonic Acid (AA, ω-6) versus those derived from Eicosapentaenoic Acid (EPA, ω-3). The central pharmacological premise is the "Eicosanoid Class Switch." While ω-6 PGs (2-series) generally drive potent pro-inflammatory and pro-aggregatory signaling, ω-3 PGs (3-series) often exhibit reduced efficacy, partial agonism, or distinct inhibitory properties. This guide analyzes these differences in the context of platelet aggregation, tumorigenesis, and inflammation, supported by experimental protocols and mechanistic data.
Biosynthetic & Mechanistic Basis
The functional divergence begins at the cyclooxygenase (COX) active site. EPA competes with AA for COX-1 and COX-2. Because EPA has a slightly different steric conformation, the resulting 3-series prostaglandins (PGE3, PGD3, PGI3) possess distinct structural stability and receptor affinity compared to their 2-series counterparts (PGE2, PGD2, PGI2).
Pathway Visualization: The COX Competition
Figure 1: The competitive substrate relationship between AA and EPA determines the balance of pro-inflammatory vs. neutral/inhibitory mediators.
Functional Comparison: Platelet Aggregation
The most clinically validated inhibitory effect of ω-3 supplementation is the reduction of thrombotic risk. This is governed by the Thromboxane (TX) vs. Prostacyclin (PGI) balance.
Mechanistic Divergence
-
ω-6 (AA): Produces TXA2 , a potent vasoconstrictor and platelet agonist. It binds the TP receptor, triggering calcium mobilization and aggregation.
-
ω-3 (EPA): Produces TXA3 , which binds the TP receptor but fails to trigger the conformational change necessary for signal transduction (biologically inactive). Simultaneously, EPA produces PGI3 , which retains the strong anti-aggregatory properties of PGI2.
Data Summary: Comparative Potency in Platelet Aggregation
| Mediator | Source | Receptor | Biological Activity | Relative Potency (vs. AA product) |
| TXA2 | ω-6 | TP | Strong Aggregation | 100% (Baseline) |
| TXA3 | ω-3 | TP | Weak/Inactive | < 5% |
| PGI2 | ω-6 | IP | Strong Inhibition | 100% |
| PGI3 | ω-3 | IP | Strong Inhibition | ~90-100% |
Experimental Protocol: Light Transmission Aggregometry (LTA)
Objective: To quantify the inhibitory shift in platelet aggregation following incubation with EPA-derived mediators.
Workflow Diagram:
Figure 2: Standardized workflow for assessing platelet inhibition ex vivo.
Protocol Steps:
-
Preparation: Draw whole blood into 3.2% sodium citrate. Centrifuge at 200xg for 15 mins to obtain Platelet Rich Plasma (PRP).
-
Treatment: Aliquot PRP. Incubate Group A with vehicle (DMSO) and Group B with 10 µM PGE3 or PGI3 for 5 minutes at 37°C.
-
Induction: Place cuvettes in the aggregometer. Establish 0% transmission baseline. Add agonist (e.g., Collagen 2 µg/mL).
-
Measurement: Monitor the increase in light transmission (indicating aggregation) for 6 minutes.
-
Validation: A decrease in the maximal amplitude of aggregation in the ω-3 treated group confirms inhibition.
Functional Comparison: Tumorigenesis (PGE2 vs. PGE3)
PGE2 is a well-documented promoter of tumor growth, particularly in colorectal and lung cancers, via the EP4 receptor pathway which activates Wnt/β-catenin signaling. PGE3 acts as a "functional antagonist."
Mechanistic Divergence
-
PGE2 (ω-6): High affinity for EP4. Induces high intracellular cAMP, phosphorylation of GSK-3β, and nuclear accumulation of β-catenin (Proliferation).
-
PGE3 (ω-3): Binds EP4 with lower affinity. Crucially, it induces significantly lower cAMP levels. In some cell lines (e.g., A549), PGE3 fails to support clonogenic growth and may induce apoptosis.
Data Summary: Anti-Proliferative Effects (A549 Lung Cancer Cells)
| Parameter | PGE2 Treatment (1 µM) | PGE3 Treatment (1 µM) | Interpretation |
| EP4 Receptor Affinity (Ki) | ~1.5 nM | ~5.0 nM | PGE3 binds but less tightly. |
| cAMP Induction | High (100%) | Moderate (~60%) | Weaker downstream signal. |
| Colony Formation | Increased (~140% of control) | Decreased (~70% of control) | Inhibitory Effect |
Experimental Protocol: Clonogenic Survival Assay
Objective: To compare the long-term proliferative potential of cancer cells exposed to PGE2 vs. PGE3.
-
Seeding: Seed A549 cells at low density (500 cells/well) in 6-well plates.
-
Treatment: Treat cells with 1 µM PGE2, 1 µM PGE3, or Vehicle every 48 hours.
-
Incubation: Maintain culture for 10-14 days until colonies (>50 cells) form.
-
Fixation/Staining: Fix with methanol/acetic acid; stain with Crystal Violet.
-
Quantification: Count colonies manually or via automated software (ImageJ).
-
Causality Check: Use an EP4 antagonist (e.g., ONO-AE3-208) in a parallel arm. If PGE2 effects are blocked but PGE3 effects remain unchanged, the mechanism is confirmed.
Functional Comparison: Inflammation (Cytokine Suppression)
In acute inflammation, PGE2 can be pro-inflammatory (via EP3/EP1) or immunosuppressive (via EP4 on macrophages). PGE3 generally exerts a net anti-inflammatory profile by failing to induce IL-6 to the same extent as PGE2.
Comparative Signaling Pathway:
Figure 3: Differential downstream signaling efficacy determines the inflammatory outcome.
References
-
Wada, M., et al. (2007). Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products.Journal of Biological Chemistry .
-
Szymczak, M., et al. (2008). PGE3, a conjugate of EPA, exerts anti-proliferative effects on lung cancer cells through EP2 receptor.Prostaglandins, Leukotrienes and Essential Fatty Acids .
-
Calder, P.C. (2015). Marine omega-3 fatty acids and inflammatory processes: Effects, mechanisms and clinical relevance.Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids .
-
Dyerberg, J., & Bang, H.O. (1979). Haemostatic function and platelet polyunsaturated fatty acids in Eskimos.The Lancet .
-
Yang, P., et al. (2014). Formation and signaling of PGE3 in cancer cells.Journal of Lipid Research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
